Chlozolinate

Descripción general

Descripción

Chlozolinate is a systemic fungicide belonging to the dicarboximide and oxazole chemical groups. It is primarily used to control fungal diseases such as downy mildew, brown rot, and fruit rot in various agricultural commodities, including grapes, pome fruits, stone fruits, and strawberries . This compound is known for its protective and curative actions, making it effective against a range of fungal pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlozolinate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl oxalyl chloride with 3,5-dichloroaniline to form an intermediate compound. This intermediate is then cyclized to produce the oxazolidine ring structure, followed by esterification to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the quality of this compound during production .

Análisis De Reacciones Químicas

Types of Reactions: Chlozolinate undergoes various chemical reactions, including hydrolysis, decarboxylation, and photodegradation. These reactions can lead to the formation of several metabolites, which may have different properties and activities compared to the parent compound .

Common Reagents and Conditions:

Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form dichloroaniline and other by-products.

Photodegradation: Exposure to sunlight or ultraviolet light can cause this compound to degrade into smaller fragments.

Major Products Formed: The major products formed from the hydrolysis of this compound include dichloroaniline and oxalic acid derivatives. Photodegradation can result in a variety of smaller organic molecules, depending on the specific conditions and presence of sensitizers .

Aplicaciones Científicas De Investigación

Agricultural Applications

Chlozolinate is mainly utilized as a fungicide in agriculture, with significant efficacy against a range of fungal pathogens that affect crops. Its primary use is in the treatment of grapevines to prevent diseases such as Botrytis cinerea and other fungal infections.

Case Study: Residue Analysis in Grapes

A field trial conducted to determine the residue levels of this compound in table grapes revealed that the compound effectively controls fungal infections while adhering to safety regulations regarding maximum residue limits. The study indicated that post-application residue levels were within acceptable limits, demonstrating its effectiveness and safety for consumers .

| Application | Target Pathogen | Crop Type | Maximum Residue Level |

|---|---|---|---|

| Fungicide | Botrytis cinerea | Grapes | 0.5 mg/kg |

Analytical Applications

This compound serves as an analytical reference standard in the determination of pesticide residues in food commodities. Advanced chromatographic techniques, such as gas chromatography and high-performance liquid chromatography, utilize this compound to ensure accurate measurement and detection of pesticide levels.

Analytical Techniques Overview

- Gas Chromatography (GC) : Used for analyzing volatile compounds, including pesticides.

- High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile compounds; provides high sensitivity and specificity.

The use of this compound as a standard helps in calibrating instruments and ensuring reliable detection limits for various pesticide analyses .

Environmental Impact Studies

Research has indicated that this compound may possess endocrine-disrupting properties, which raises concerns about its environmental impact. Studies examining its effects on wildlife, particularly amphibians like the red-legged frog, have shown no significant maternal or fetal endocrine toxicity at specified doses . However, ongoing research is necessary to fully understand its long-term ecological effects.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Research indicates that it does not exhibit significant toxicity at recommended application rates, making it a viable option for agricultural use without posing substantial risks to human health or the environment .

Mecanismo De Acción

Chlozolinate is part of the oxazole fungicide group, which includes other compounds such as vinclozolin, iprodione, and procymidone. These fungicides share similar chemical structures and modes of action but differ in their spectrum of activity and environmental behavior . For example, vinclozolin and iprodione are also used to control Botrytis cinerea, but they may have different efficacy levels and resistance profiles compared to this compound .

Comparación Con Compuestos Similares

- Vinclozolin

- Iprodione

- Procymidone

- Oxadixyl

- Famoxadone

Chlozolinate’s unique combination of protective and curative actions, along with its specific chemical structure, distinguishes it from other fungicides in its class.

Actividad Biológica

Chlozolinate is an oxazolidine compound primarily used as a systemic fungicide and herbicide. Its biological activity has been the subject of various studies, highlighting its effects on plant pathogens, potential endocrine-disrupting properties, and implications for human health. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is utilized in agricultural settings to control fungal diseases in crops and as a herbicide for weed management. It is particularly effective against pathogens such as Botrytis spp., Sclerotinia spp., and Monilia spp. in various plants, including ornamentals and fruit crops .

This compound functions by disrupting cellular processes in target organisms. As a systemic fungicide, it penetrates plant tissues and acts on fungal cells to inhibit their growth. The compound's mode of action involves interference with the synthesis of essential cellular components, leading to cell death in susceptible fungi .

Endocrine Disruption Potential

Research indicates that this compound may possess endocrine-disrupting properties. A study examining the effects of various pesticides revealed that this compound exhibited antiandrogenic activity, which can interfere with hormone function and potentially lead to reproductive malformations . The implications of these findings are significant for both environmental health and agricultural practices.

Table 1: Summary of Endocrine Disruption Studies Involving this compound

Case Studies and Research Findings

- Field Trials on Residues : A study conducted to determine the residues of this compound in table grapes found no detectable levels after certain processing steps, indicating effective degradation or removal during food processing . This highlights the importance of monitoring pesticide residues in food products.

- Photodegradation Studies : Research on the photodegradation of this compound in aqueous solutions demonstrated that it undergoes significant transformation under UV light. The study reported that 89.5% of this compound was transformed within 25 hours when exposed to simulated sunlight, indicating its potential environmental persistence if not properly managed .

Table 2: Photodegradation Kinetic Parameters of this compound

| Condition | Half-life (hours) | Kinetic Constant (hr⁻¹) | Determination Coefficient (r²) |

|---|---|---|---|

| Deionized Water | 34.66 | 0.02 | 0.967 |

| Water + Acetone | 6.44 | 0.1077 | 0.962 |

| Water + Humic Substances | 9.71 | 0.0714 | 0.961 |

Implications for Human Health and Environment

The potential endocrine-disrupting effects of this compound raise concerns regarding its use in agriculture, particularly concerning human exposure through food consumption and environmental contamination. The findings from various studies suggest a need for regulatory scrutiny and further research into safe usage levels.

Propiedades

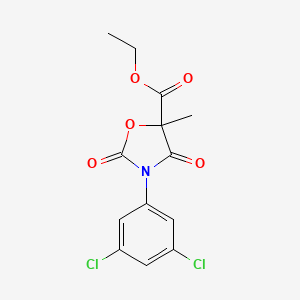

IUPAC Name |

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUYEXXAGBDLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058197 | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-86-5, 72391-46-9 | |

| Record name | Chlozolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlozolinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOZOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.